1-(Difluoromethyl)pyrene

Overview

Description

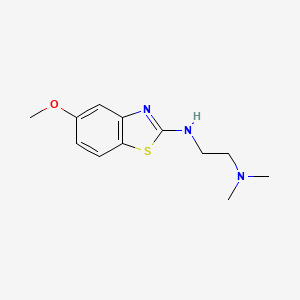

1-(Difluoromethyl)pyrene is a unique chemical compound with potential applications in scientific research. It is a pyrene-based π-conjugated material that is considered an ideal organic electroluminescence material for application in semiconductor devices .

Molecular Structure Analysis

The initial geometrical structure of the pyrene molecule assumes to consist purely of regular networks with a CC distance of 1.397 Å, a CH distance of 1.084 Å, and bond angles of 120° .Chemical Reactions Analysis

The formation of the strongly carcinogenic benzo(a)pyrene was studied by applying a newly developed methyl addition/cyclization (MAC) mechanism . Two reaction pathways were proposed starting from chrysene and benzo(a)anthracene (consisting of four aromatic rings), respectively .Physical And Chemical Properties Analysis

Pyrene-based π-conjugated materials are considered to be an ideal organic electroluminescence material for application in semiconductor devices . They possess remarkable luminescent and semiconducting properties and are being intensively investigated as electroluminescent materials for potential uses in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .Scientific Research Applications

- Application : Researchers have explored difluoromethylation processes based on X–CF₂H bond formation, where X represents C(sp), C(sp₂), C(sp₃), O, N, or S. Various difluoromethylation reagents have been invented, leading to advances in metal-based methods for transferring CF₂H to C(sp₂) sites. Additionally, Minisci-type radical chemistry allows difluoromethylation of C(sp₂)–H bonds, especially in heteroaromatics. Stereoselective difluoromethylation remains an active area of investigation. Notably, precise site-selective installation of CF₂H onto large biomolecules (such as proteins) has been achieved .

- Application : 1-(Difluoromethyl)pyrene can serve as a fluorescent probe in chemical and biological fields. Its strong emission of fluorescence in live cells allows researchers to visualize cellular processes. The introduction of bulky groups with long alkyl chains overcomes the aggregation-caused quenching (ACQ) effect, enhancing fluorescence quantum efficiency .

- Application : By introducing bulky groups with long alkyl chains, the fluorescence quantum efficiency of 1-(Difluoromethyl)pyrene can be enhanced, making it suitable for light-emitting applications .

- Application : Researchers have developed protocols for X–CF₂H bond formation, where X is oxygen, nitrogen, or sulfur. Novel non-ozone-depleting difluorocarbene reagents enable X–H insertion. These developments benefit process chemistry by providing efficient routes to important compounds .

Late-Stage Functionalization

Fluorescent Probes

Light-Emitting Devices

Process Chemistry

Safety And Hazards

Future Directions

The future direction of pyrene chemistry is asymmetric functionalization of pyrene for organic semiconductor applications . This includes the development of novel pyrene-based structures and their utilization for different applications . The difluoromethylation methodology might provide assistance for drug discovery .

properties

IUPAC Name |

1-(difluoromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMSRSKFOPLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312772 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethyl)pyrene | |

CAS RN |

1186195-16-3 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1388415.png)

![ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1388421.png)

![1,2,3-Trimethyl-3-benzyl-3H-benz[e]indolium bromide](/img/structure/B1388423.png)

![2-(tert-butoxycarbonyl)-1H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388434.png)

![1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1388435.png)